molecular formula C19H28O B12285794 (3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol

(3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol

Cat. No.: B12285794
M. Wt: 272.4 g/mol
InChI Key: OSGVQFYGNHLOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol is a steroid hormone metabolite. It is part of the androstane steroid family, which are known for their role in the development of masculine characteristics and their profound effects on scalp and body hair in humans . This compound is a derivative of testosterone and dihydrotestosterone (DHT), and it has been studied for its potential roles in various biological processes.

Preparation Methods

The synthesis of (3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol typically involves the reduction of androstenedione to testosterone, followed by further chemical modifications. The industrial production methods often utilize advanced organic synthesis techniques, including the use of specific catalysts and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into different oxidized forms, which may have distinct biological activities.

    Reduction: Reduction reactions can further modify the compound, potentially enhancing its androgenic activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol involves its interaction with androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular pathways. This interaction is crucial for its androgenic effects, including the development of masculine characteristics and the regulation of hair growth .

Comparison with Similar Compounds

(3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:

Properties

Molecular Formula

C19H28O

Molecular Weight

272.4 g/mol

IUPAC Name

10,17-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C19H28O/c1-12-3-5-16-15(12)7-8-18-17(16)6-4-13-11-14(20)9-10-19(13,18)2/h4,12,14,17-18,20H,3,5-11H2,1-2H3

InChI Key

OSGVQFYGNHLOLP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C1CCC3C2CC=C4C3(CCC(C4)O)C

Origin of Product

United States

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